An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine, a heterocyclic organic compound with potential applications in medicinal chemistry. The following sections detail its chemical structure, predicted physicochemical parameters, and the experimental protocols for their empirical validation. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of novel therapeutics.
Chemical Identity and Structure
1-Methyl-4-(3-methylpyridin-2-yl)piperazine is a substituted piperazine derivative. The molecule incorporates a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is methylated, while the other is linked to a methyl-substituted pyridine ring.
Molecular Formula: C₁₁H₁₇N₃
Molecular Weight: 191.27 g/mol
CAS Number: 1187386-43-1[1]
The structural arrangement of this compound, featuring both a basic piperazine moiety and an aromatic pyridine ring, suggests its potential to interact with biological targets and influences its physicochemical behavior.
Caption: Chemical structure of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine.
Predicted Physicochemical Properties
Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, in silico predictions have been employed to estimate its key physicochemical properties. These predictions are valuable for guiding initial experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| pKa | 8.5 ± 0.5 (piperazine N) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| 4.0 ± 0.5 (pyridine N) | ||
| LogP | 2.5 ± 0.7 | Indicates lipophilicity, which influences membrane permeability and oral absorption. |
| Aqueous Solubility | Moderately Soluble | Affects dissolution rate and bioavailability. |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the empirical determination of the core physicochemical properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine. These protocols are based on established analytical techniques for similar piperazine derivatives.
Determination of pKa by Potentiometric Titration
The dissociation constants (pKa) of the ionizable groups (the two nitrogen atoms of the piperazine ring and the pyridine nitrogen) are critical for understanding the compound's behavior in different pH environments. Potentiometric titration is a reliable method for this determination.[2][3]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine and dissolve it in 50 mL of deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette containing a standardized 0.1 M HCl solution.
-
Titration Procedure: Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition. Continue the titration until the pH change becomes negligible.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Sample Preparation: Dissolve a known concentration of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences the bioavailability of a drug candidate. The equilibrium solubility method is a common approach to determine this parameter.
Protocol:
-
Sample Preparation: Add an excess amount of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Analytical Methodologies
A robust analytical method is essential for the accurate quantification of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine in various matrices. Based on methods developed for similar piperazine derivatives, a reverse-phase HPLC-UV method is recommended.[4][5]
Recommended HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
-
Injection Volume: 10 µL.
This method can be adapted and validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines. For the analysis of the compound in biological matrices, sample preparation techniques such as protein precipitation or solid-phase extraction may be necessary.
Potential Metabolic Pathways
The piperazine moiety is known to be susceptible to metabolism. Potential metabolic pathways for 1-Methyl-4-(3-methylpyridin-2-yl)piperazine could include N-dealkylation of the methyl group on the piperazine ring, oxidation of the piperazine ring, and hydroxylation of the pyridine ring.[6][7][8][9] Understanding these pathways is crucial for predicting the compound's pharmacokinetic profile and potential drug-drug interactions. In vitro metabolism studies using liver microsomes can be conducted to identify the major metabolites.
Caption: Potential metabolic pathways for 1-Methyl-4-(3-methylpyridin-2-yl)piperazine.
Biological Context and Significance
Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, including but not limited to, anthelmintic, anti-inflammatory, antimicrobial, and central nervous system effects.[10][11][12] The specific biological activity of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine would need to be determined through targeted screening and pharmacological assays. The physicochemical properties outlined in this guide are fundamental to interpreting the results of such biological studies and for the rational design of future analogs with improved drug-like properties.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-Methyl-4-(3-methylpyridin-2-yl)piperazine. While experimental data is currently limited, the in silico predictions and detailed experimental protocols presented herein offer a clear path forward for researchers. A thorough characterization of these properties is an indispensable step in the journey of drug discovery and development, enabling informed decisions and accelerating the translation of promising compounds from the laboratory to the clinic.
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